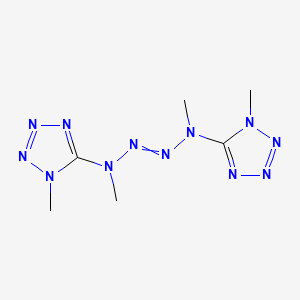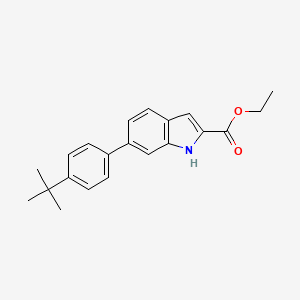
5,5'-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) is a compound belonging to the class of bistetrazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) typically involves the reaction of tetrazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine in water to obtain dihydroxylammonium salts, which are then further reacted to form the desired bistetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of energetic materials for explosives and propellants.
Wirkmechanismus
The mechanism of action of 5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) involves its interaction with molecular targets and pathways. The compound’s high-energy density and structural properties enable it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes and receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-5,5’-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Known for its high density and detonation velocity, making it a competitive high-energy-density material.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Exhibits greater density and heats of formation compared to carbocyclic counterparts.
Uniqueness
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) stands out due to its unique structural properties, which contribute to its high-energy density and potential applications in various fields. Its ability to undergo diverse chemical reactions and form reactive intermediates further enhances its versatility and utility in scientific research.
Eigenschaften
CAS-Nummer |
824426-23-5 |
|---|---|
Molekularformel |
C6H12N12 |
Molekulargewicht |
252.24 g/mol |
IUPAC-Name |
N,1-dimethyl-N-[[methyl-(1-methyltetrazol-5-yl)amino]diazenyl]tetrazol-5-amine |
InChI |
InChI=1S/C6H12N12/c1-15-5(7-9-11-15)17(3)13-14-18(4)6-8-10-12-16(6)2/h1-4H3 |
InChI-Schlüssel |
ABYRYKHIYGAXRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)N(C)N=NN(C)C2=NN=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)
![2-Thiazolamine, 5-fluoro-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14228402.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)


![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)

